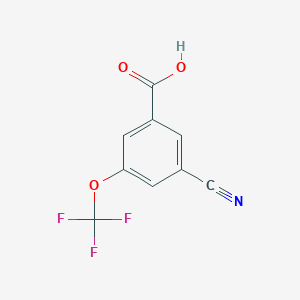![molecular formula C13H15NO4 B3138337 5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one CAS No. 452340-96-4](/img/structure/B3138337.png)
5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one
Übersicht
Beschreibung
5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one is a chemical compound with the CAS Number: 452339-73-0 . It has a molecular weight of 249.27 and a linear formula of C13H15NO4 . It appears as a white to yellow powder or crystals .
Synthesis Analysis
This compound is a vilanterol impurity and a reagent for the preparation of f conjugate of G-protein coupled receptor binding ligand and nucleic acid molecules . It is also applied in the preparation of alkyl-linked di-phenyl aminoalcohols as long-acting β2 adrenergic receptor agonist .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C13H15NO4 . It has one defined stereocenter .Chemical Reactions Analysis
As a reagent, this compound is used in the preparation of various bioactive molecules. It is used in the synthesis of f conjugate of G-protein coupled receptor binding ligand and nucleic acid molecules . It is also used in the preparation of alkyl-linked di-phenyl aminoalcohols as long-acting β2 adrenergic receptor agonist .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 489.6±45.0 °C at 760 mmHg . The compound has a molar refractivity of 63.5±0.3 cm3 . It has 5 H bond acceptors and 1 H bond donor .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Oxazolidinones, including compounds with structures similar to 5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one, have been identified as potent antibacterial agents with a unique mechanism of action, inhibiting protein synthesis in bacteria. Research has highlighted their effectiveness against a range of Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), as well as certain Gram-negative bacteria under specific conditions.
Broad-Spectrum Antibacterial Activity : Oxazolidinone derivatives have shown promising antibacterial activity, outperforming linezolid, a well-known member of this class, against Gram-positive bacteria. Some derivatives also exhibit activity against select Gram-negative strains, indicating a broad-spectrum application potential. Notably, certain derivatives have been effective against bacteria responsible for respiratory infections, including anthrax and pneumonia (Phillips & Sharaf, 2016).
Potential in Treating Respiratory Infectious Diseases : Derivatives of oxazolidinones have demonstrated activity against pathogens causing diseases like anthrax, glanders, plague, and Mycoplasma pneumoniae. This suggests a significant potential for these compounds in addressing respiratory infectious diseases through novel therapeutic approaches (Phillips & Sharaf, 2016).
Synthetic and Chemical Research
The chemical structure of oxazolidinones, including this compound, allows for diverse synthetic applications, contributing to medicinal chemistry through the development of new compounds with potential therapeutic applications.
Novel Synthetic Pathways : Research into oxazolidinones has led to the discovery of novel synthetic pathways, enabling the development of new compounds with enhanced antibacterial activities and potentially lower resistance profiles. The exploration of structural isomers and modifications to the oxazolidinone nucleus aims to discover more potent antibacterial agents with varied mechanisms of action (Diekema & Jones, 2000).
Chemical Transformations and Derivatives : The oxazolidinone core structure is versatile, allowing for chemical transformations that lead to various derivatives with significant biological activities. This adaptability facilitates the exploration of oxazolidinones in different chemical and pharmacological research areas, broadening the scope of potential applications beyond antimicrobial resistance (Sainsbury, 1991).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Wirkmechanismus
Target of Action
The primary target of 5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one is the G-protein coupled receptor . This receptor plays a crucial role in transmitting signals from outside the cell to inside, leading to various cellular responses.
Mode of Action
The compound interacts with its target by binding to the G-protein coupled receptor. This binding event triggers a conformational change in the receptor, which in turn activates the G-protein. The activated G-protein then initiates a series of downstream signaling events within the cell .
Biochemical Pathways
The activation of the G-protein coupled receptor by this compound affects several biochemical pathways. These include the adenylate cyclase pathway, the phospholipase C pathway, and the phosphatidylinositol 3-kinase pathway . The downstream effects of these pathways can lead to changes in gene expression, cell growth, and other cellular responses.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific G-protein coupled receptor it targets and the downstream signaling pathways it affects. These effects could range from changes in gene expression to alterations in cell growth and survival .
Eigenschaften
IUPAC Name |
5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-13(2)16-7-9-5-8(3-4-10(9)18-13)11-6-14-12(15)17-11/h3-5,11H,6-7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEBDVANOFZMMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2=C(O1)C=CC(=C2)C3CNC(=O)O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(3-Chlorophenyl)pyridin-3-yl]methanol](/img/structure/B3138268.png)
![6-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3138273.png)
![3'-Fluoro-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3138281.png)
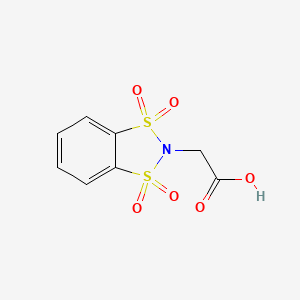
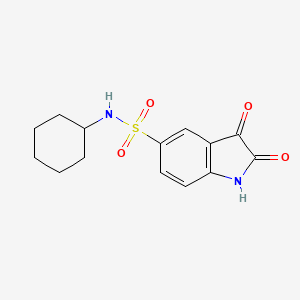
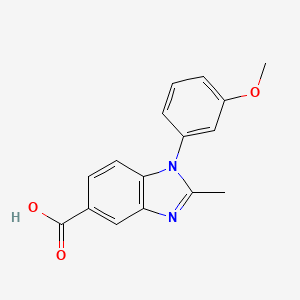
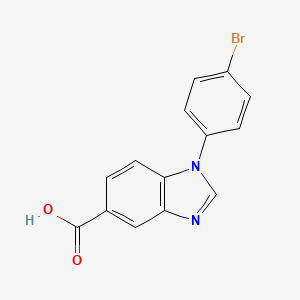
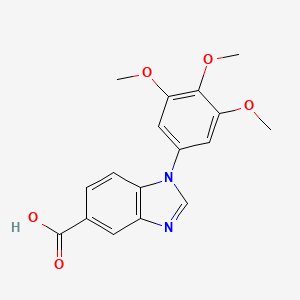
![Carbamic acid, [2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B3138327.png)
![(2S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-4-oxo-4-[6-(dimethylamino)-2-naphthyl]butanoic acid](/img/structure/B3138351.png)
![{2-[4-(Tert-butyl)-2-aminophenoxy]-ethyl}dimethylamine](/img/structure/B3138359.png)
